2-(4-Ethoxy-3,5-dimethylphenyl)pyridin-3-ol
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Overview
Description
2-(4-Ethoxy-3,5-dimethylphenyl)-3-pyridinol is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-3,5-dimethylphenyl)-3-pyridinol typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl derivatives with pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and adjustment of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3,5-dimethylphenyl)-3-pyridinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(4-Ethoxy-3,5-dimethylphenyl)-3-pyridinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-3,5-dimethylphenyl)-3-pyridinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxy-3,5-dimethylphenyl)propan-2-ol
- 2-(4-Ethoxy-3,5-dimethylphenyl)butan-2-ol
- 2-(4-Ethoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol
Uniqueness
2-(4-Ethoxy-3,5-dimethylphenyl)-3-pyridinol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(4-ethoxy-3,5-dimethylphenyl)pyridin-3-ol |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15-10(2)8-12(9-11(15)3)14-13(17)6-5-7-16-14/h5-9,17H,4H2,1-3H3 |
InChI Key |
FFBYRGHYIUWOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C2=C(C=CC=N2)O)C |
Origin of Product |
United States |
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